molecular formula C10H12N4O B13521186 1-((6-Methoxypyridin-2-yl)methyl)-1h-pyrazol-4-amine

1-((6-Methoxypyridin-2-yl)methyl)-1h-pyrazol-4-amine

Cat. No.: B13521186
M. Wt: 204.23 g/mol
InChI Key: ZZWYJWVIFYHSAW-UHFFFAOYSA-N
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Description

1-((6-Methoxypyridin-2-yl)methyl)-1h-pyrazol-4-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxy group on the pyridine ring and the pyrazole moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-((6-Methoxypyridin-2-yl)methyl)-1h-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms.

Chemical Reactions Analysis

1-((6-Methoxypyridin-2-yl)methyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the methoxy group, forming a simpler pyridine-pyrazole derivative.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 1-((6-Methoxypyridin-2-yl)methyl)-1h-pyrazol-4-amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The methoxy group and the pyrazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by occupying the active site or modulate receptor function by interacting with key residues in the binding pocket .

Comparison with Similar Compounds

1-((6-Methoxypyridin-2-yl)methyl)-1h-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

1-[(6-methoxypyridin-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H12N4O/c1-15-10-4-2-3-9(13-10)7-14-6-8(11)5-12-14/h2-6H,7,11H2,1H3

InChI Key

ZZWYJWVIFYHSAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)CN2C=C(C=N2)N

Origin of Product

United States

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